REACTION_CXSMILES
|
C(C(NC1C=CC(C)=C(C)C=1)CC)C.[N+]([O-])(O)=O.N([O-])=O.[Na+].N([N:25]([CH:40]([CH2:43][CH3:44])[CH2:41][CH3:42])[C:26]1[C:31]([N+:32]([O-:34])=[O:33])=[CH:30][C:29]([CH3:35])=[C:28]([CH3:36])[C:27]=1[N+:37]([O-:39])=[O:38])=O.[N+](N(C(CC)CC)C1CC([N+]([O-])=O)(C)C(C)=CC=1[N+]([O-])=O)([O-])=O>ClC(Cl)C.O>[CH2:41]([CH:40]([NH:25][C:26]1[C:31]([N+:32]([O-:34])=[O:33])=[CH:30][C:29]([CH3:35])=[C:28]([CH3:36])[C:27]=1[N+:37]([O-:39])=[O:38])[CH2:43][CH3:44])[CH3:42] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)NC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)NC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)N(C1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C(CC)CC
|
Name
|
N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N(C=1CC(C(=CC1[N+](=O)[O-])C)(C)[N+](=O)[O-])C(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
each 5000 mm in length with an internal diameter of 4 mm, with temperature sensors fitted at the junctions between them
|
Type
|
TEMPERATURE
|
Details
|
cooled thermostated bath
|
Type
|
CUSTOM
|
Details
|
conditions, approximately 6 kg of reaction mass
|
Type
|
CUSTOM
|
Details
|
was collected in a separator
|
Type
|
CUSTOM
|
Details
|
After phase separation of the acid phase from the organic phase
|
Type
|
CUSTOM
|
Details
|
this latter which--leaving aside the solvent
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
in the course of the reaction into N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine
|
Type
|
CUSTOM
|
Details
|
Once the solvent is evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |